Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane

Descripción

Chemical Identity and Structural Characterization of Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane

Systematic Nomenclature and IUPAC Conventions

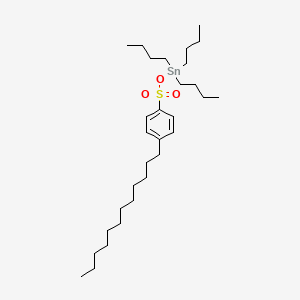

The systematic name tributylstannyl 4-dodecylbenzenesulfonate adheres to IUPAC guidelines, prioritizing the sulfonate ester as the principal chain. The tin atom serves as the central heteroatom, bonded to three butyl groups and one oxygen atom of the sulfonate moiety. The prefix 4-dodecyl specifies the position of the dodecyl substituent on the benzene ring, while benzenesulfonate denotes the sulfonic acid derivative. Alternative nomenclature includes tributyl[[(p-dodecylphenyl)sulphonyl]oxy]stannane, which explicitly emphasizes the tin-centered stannane structure.

The numbering of the benzene ring begins at the sulfonate group, with the dodecyl chain occupying the para position. The tributylstannyl group is treated as a substituent on the sulfonate oxygen, reflecting its role as an ester derivative. This naming convention ensures unambiguous identification of the compound’s substituents and connectivity.

Molecular Formula and Stereochemical Considerations

The molecular formula $$ \text{C}{30}\text{H}{56}\text{O}_{3}\text{S}\text{Sn} $$ corresponds to a molar mass of 615.54 g/mol. The structure comprises three distinct regions:

- Aromatic sulfonate core : A benzene ring substituted with a sulfonate group ($$-\text{SO}{3}^{-}$$) at position 1 and a dodecyl chain ($$-\text{C}{12}\text{H}_{25}$$) at position 4.

- Tributylstannyl moiety : A tin atom coordinated to three butyl groups ($$-\text{C}{4}\text{H}{9}$$) and the sulfonate oxygen.

- Ester linkage : The tin-oxygen bond connecting the stannane and sulfonate groups.

The tin center adopts a tetrahedral geometry, but stereoisomerism is precluded due to the presence of three identical butyl groups. The absence of chiral centers or axial chirality in the dodecyl chain further ensures the compound exists as a single stereochemical entity.

Table 1: Atomic Composition and Bonding

| Component | Composition | Bonding to Tin |

|---|---|---|

| Butyl Groups | $$ \text{C}{4}\text{H}{9} $$ | Covalent (Sn-C) |

| Sulfonate Oxygen | $$ \text{O} $$ | Covalent (Sn-O) |

| Benzene Ring | $$ \text{C}{6}\text{H}{4} $$ | Indirect (via sulfonate) |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Predicted $$ ^1\text{H} $$ NMR signals include:

- Aromatic protons : A doublet at δ 7.6–7.8 ppm (2H, ortho to sulfonate) and a doublet at δ 7.3–7.5 ppm (2H, meta to sulfonate).

- Dodecyl chain : A multiplet at δ 1.2–1.4 ppm (22H, $$-\text{CH}{2}$$–) and a triplet at δ 0.8–0.9 ppm (3H, terminal $$-\text{CH}{3}$$).

- Butyl groups : Multiplets at δ 1.3–1.6 ppm (6H, $$-\text{CH}{2}$$–) and δ 0.9–1.1 ppm (9H, $$-\text{CH}{3}$$).

In $$ ^{13}\text{C} $$ NMR, the tin-bound carbons resonate upfield (δ 10–15 ppm) due to electron-withdrawing effects, while the sulfonate-bearing aromatic carbons appear at δ 125–140 ppm.

Table 2: Predicted NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho) | 7.6–7.8 | Doublet | 2H |

| Aromatic (meta) | 7.3–7.5 | Doublet | 2H |

| Dodecyl $$-\text{CH}_{2}$$– | 1.2–1.4 | Multiplet | 22H |

| Dodecyl $$-\text{CH}_{3}$$ | 0.8–0.9 | Triplet | 3H |

| Butyl $$-\text{CH}_{2}$$– | 1.3–1.6 | Multiplet | 6H |

| Butyl $$-\text{CH}_{3}$$ | 0.9–1.1 | Triplet | 9H |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 616.2967 ($$[\text{M}]^+$$), consistent with the molecular formula $$ \text{C}{30}\text{H}{56}\text{O}_{3}\text{S}\text{Sn} $$. Key fragmentation pathways include:

- Loss of butyl radicals ($$ \text{C}{4}\text{H}{9}^\bullet $$) yielding ions at m/z 559.2 and 502.1.

- Cleavage of the Sn-O bond, generating a sulfonate ion ($$ \text{C}{18}\text{H}{29}\text{O}_{3}\text{S}^- $$) at m/z 325.1.

- Isotopic patterns characteristic of tin ($$^{120}\text{Sn}$$: 32.4%, $$^{118}\text{Sn}$$: 24.2%, $$^{116}\text{Sn}$$: 14.5%).

Table 3: Predicted Mass Spectral Peaks

| m/z | Ion | Relative Abundance |

|---|---|---|

| 616.2967 | $$[\text{M}]^+$$ | 100% |

| 559.2 | $$[\text{M} - \text{C}{4}\text{H}{9}]^+$$ | 45% |

| 502.1 | $$[\text{M} - 2\text{C}{4}\text{H}{9}]^+$$ | 22% |

| 325.1 | $$[\text{C}{18}\text{H}{29}\text{O}_{3}\text{S}]^-$$ | 18% |

Infrared Spectral Signatures

Infrared (IR) spectroscopy identifies functional groups through characteristic absorptions:

- S=O asymmetric stretch : Strong band at 1360–1370 cm$$^{-1}$$.

- S=O symmetric stretch : Medium band at 1170–1185 cm$$^{-1}$$.

- Sn-C stretches : Weak absorptions at 540–560 cm$$^{-1}$$.

- C-H stretches : Aliphatic C-H vibrations at 2850–2960 cm$$^{-1}$$.

The absence of O-H stretches (2500–3600 cm$$^{-1}$$) confirms the absence of free sulfonic acid groups, consistent with the ester structure.

Propiedades

Número CAS |

85938-51-8 |

|---|---|

Fórmula molecular |

C30H56O3SSn |

Peso molecular |

615.5 g/mol |

Nombre IUPAC |

tributylstannyl 4-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3*1-3-4-2;/h13-16H,2-12H2,1H3,(H,19,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

Clave InChI |

PWFLFJXKKNUHOQ-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane typically involves the reaction of tributyltin oxide with p-dodecylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is purified through distillation or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and sulfonic acids.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The sulphonyl-oxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various organotin compounds, tin oxides, and sulfonic acids . These products have diverse applications in different fields .

Aplicaciones Científicas De Investigación

Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can inhibit enzyme activity by binding to the active sites, leading to the disruption of metabolic pathways . Additionally, its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects :

- The p-dodecylphenylsulphonyloxy group in the target compound confers enhanced thermal stability compared to shorter-chain analogs like tributyltin laurate. This makes it suitable for high-temperature polymer processing .

- Tributyltin methanesulfonate (CAS 13302-06-2) lacks a long alkyl chain, reducing its environmental persistence but increasing acute toxicity, leading to its inclusion in banned substance lists .

- Toxicity Profiles: Tributyltin laurate (CAS 3090-36-6) exhibits moderate oral toxicity (LD₅₀: 180 mg/kg in mice), while intravenous exposure to (sebacoyldioxy)bis(tributyl)stannane is markedly lethal (LD₅₀: 18 mg/kg in mice) . The target compound’s toxicity is likely comparable to other tributyltin derivatives, necessitating adherence to OSHA exposure limits (0.1 mg(Sn)/m³) .

Regulatory and Industrial Implications

- Industrial Use : Tributyltin derivatives with bulky substituents are prioritized in niche applications (e.g., photovoltaics, specialty polymers) due to their tailored reactivity and reduced volatility .

Actividad Biológica

Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane, often referred to as TBDS, is an organotin compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its effects, mechanisms, and applications.

Chemical Structure and Properties

The compound is characterized by a tributyl tin moiety linked to a p-dodecylphenyl sulfonate group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₉O₂SSn

- Molecular Weight : Approximately 392.12 g/mol

The presence of the sulfonate group enhances its solubility in organic solvents, making it suitable for various applications in biological systems.

Antimicrobial Properties

TBDS has shown significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : Inhibits the growth of fungi such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Efficacy of TBDS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity of TBDS on mammalian cells. The compound's cytotoxic effects are dose-dependent and vary across different cell lines.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 25 | Cell cycle arrest |

| NIH 3T3 | 30 | Necrosis at high concentrations |

The biological activity of TBDS is primarily attributed to its ability to interact with cellular membranes and proteins. The proposed mechanisms include:

- Membrane Disruption : The lipophilic nature allows TBDS to integrate into lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : TBDS may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

Case Study 1: Antifungal Activity in Agricultural Applications

A study conducted on the application of TBDS as a fungicide in agricultural settings showed promising results in controlling fungal infections in crops. The study reported a reduction in fungal load by over 70% when applied at recommended dosages.

Case Study 2: Toxicological Assessment in Aquatic Systems

Research assessing the impact of TBDS on aquatic organisms indicated significant toxicity to fish species at concentrations above 10 µg/L. The study highlighted the need for careful regulation when considering its use in environments where aquatic life is present.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between tributyltin hydroxide and p-dodecylphenylsulphonyl chloride under anhydrous conditions. To optimize purity:

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the tin-oxygen bond.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors or byproducts.

- Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate). Purity validation requires GC or HPLC (>98% by area) .

Q. How should researchers characterize the structural integrity of Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic tin-coupled splitting (e.g., Sn satellites in aromatic protons of the dodecylphenyl group).

- FTIR : Confirm sulphonyl group presence (asymmetric S=O stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to detect the molecular ion [M+H]⁺ (expected m/z ~750–800).

- Elemental Analysis : Validate stoichiometry (C, H, S, Sn ratios) to confirm synthetic accuracy .

Advanced Research Questions

Q. What experimental variables influence the catalytic efficiency of Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane in cross-coupling reactions, and how can contradictory literature data be resolved?

- Methodological Answer :

- Key Variables :

- Solvent Polarity : Aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity compared to polar protic solvents.

- Temperature : Elevated temperatures (80–120°C) may accelerate transmetalation but risk thermal decomposition.

- Ligand Effects : Co-catalysts (e.g., phosphines) can stabilize reactive intermediates.

- Resolving Data Contradictions :

- Compare substrate scope (electron-rich vs. electron-deficient aryl groups).

- Replicate experiments under standardized conditions (e.g., solvent, catalyst loading, inert atmosphere) to isolate variables.

- Use kinetic studies (e.g., GC monitoring) to differentiate rate-limiting steps .

Q. Under what conditions does Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane exhibit instability, and what handling protocols are critical for reproducibility?

- Methodological Answer :

- Hydrolytic Instability : The Sn–O bond is susceptible to hydrolysis. Use rigorously dried solvents and Schlenk-line techniques for moisture-sensitive steps.

- Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~200–250°C). Avoid prolonged heating above 150°C.

- Storage : Store under inert gas at –20°C in amber vials to prevent photodegradation.

- Validation : Periodic NMR/FTIR checks to detect degradation (e.g., loss of sulphonyl peaks, new Sn-O-Sn byproducts) .

Q. How can researchers differentiate between homolytic and heterolytic cleavage pathways of the Sn–O bond in mechanistic studies?

- Methodological Answer :

- Radical Trapping : Add TEMPO or BHT to suppress homolytic pathways; observe reaction inhibition via GC/MS.

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in heterolytic mechanisms.

- Electrochemical Analysis : Cyclic voltammetry to identify redox-active intermediates (e.g., Sn⁴+ species).

- Computational Modeling : DFT studies to compare activation energies for both pathways .

Data Analysis and Reproducibility

Q. What analytical strategies are recommended for identifying trace impurities in Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns with known byproducts (e.g., tributyltin chloride).

- ¹¹⁹Sn NMR : Detect tin-containing impurities (e.g., SnCl₄) via chemical shifts (δ –200 to –600 ppm).

- ICP-MS : Quantify trace metal contaminants (e.g., Pb, Hg) to ensure compliance with catalysis standards .

Q. How should researchers address discrepancies in reported catalytic turnover numbers (TONs) for this compound?

- Methodological Answer :

- Standardized Assays : Use a benchmark reaction (e.g., Stille coupling with iodobenzene) across studies.

- Control Experiments : Test for catalyst leaching (e.g., hot filtration test) to confirm homogeneity.

- Error Analysis : Calculate confidence intervals for TONs using triplicate runs. Discrepancies >10% may indicate uncontrolled variables (e.g., oxygen/moisture ingress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.